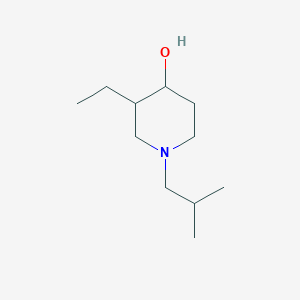

3-Ethyl-1-isobutylpiperidin-4-ol

説明

BenchChem offers high-quality 3-Ethyl-1-isobutylpiperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-1-isobutylpiperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-ethyl-1-(2-methylpropyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-4-10-8-12(7-9(2)3)6-5-11(10)13/h9-11,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMWCOQUVUOCJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

3-Ethyl-1-isobutylpiperidin-4-ol is a derivative of piperidine . Piperidine derivatives have been found to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . One of the primary targets of 3-Ethyl-1-isobutylpiperidin-4-ol is the chemokine receptor CCR5 . This receptor, belonging to the seven transmembrane G-protein coupled receptor family, has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

The compound interacts with the CCR5 receptor, potentially blocking its function . This interaction is believed to be facilitated by a strong salt-bridge interaction, anchored by a basic nitrogen atom present in the structure of 3-Ethyl-1-isobutylpiperidin-4-ol . The blockade of the CCR5 receptor can prevent HIV-1 infections .

Biochemical Pathways

Given its interaction with the ccr5 receptor, it is likely that it affects the pathways related to hiv-1 entry into cells .

Pharmacokinetics

Piperidine derivatives are known to be important synthetic fragments for designing drugs , suggesting that they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The molecular and cellular effects of 3-Ethyl-1-isobutylpiperidin-4-ol’s action are primarily related to its potential ability to block the CCR5 receptor, thereby preventing HIV-1 entry into cells . This could potentially slow the progression of HIV-1 infections .

生化学分析

Biochemical Properties

3-Ethyl-1-isobutylpiperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including 3-Ethyl-1-isobutylpiperidin-4-ol, have been shown to interact with the P2X7 receptor, a protein involved in inflammatory responses and cell death. The interaction between 3-Ethyl-1-isobutylpiperidin-4-ol and the P2X7 receptor can lead to the modulation of inflammatory pathways and apoptosis.

Cellular Effects

3-Ethyl-1-isobutylpiperidin-4-ol has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been reported to exhibit antiproliferative effects on cancer cells by modulating cell cycle progression and inducing apoptosis. Additionally, 3-Ethyl-1-isobutylpiperidin-4-ol may impact cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of 3-Ethyl-1-isobutylpiperidin-4-ol involves its binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperidine derivatives, including 3-Ethyl-1-isobutylpiperidin-4-ol, can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in neurotransmitter degradation. This inhibition can lead to increased levels of neurotransmitters, thereby affecting neuronal signaling and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Ethyl-1-isobutylpiperidin-4-ol may change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that piperidine derivatives can exhibit time-dependent effects on cell viability and function. The stability of 3-Ethyl-1-isobutylpiperidin-4-ol in various experimental conditions is crucial for its consistent biological activity.

Dosage Effects in Animal Models

The effects of 3-Ethyl-1-isobutylpiperidin-4-ol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, piperidine derivatives have been shown to have a dose-dependent impact on the central nervous system, with higher doses potentially causing neurotoxicity. Understanding the dosage effects is essential for determining the safe and effective use of 3-Ethyl-1-isobutylpiperidin-4-ol in preclinical studies.

Metabolic Pathways

3-Ethyl-1-isobutylpiperidin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors. Piperidine derivatives are known to undergo metabolic transformations, such as hydroxylation and dealkylation, mediated by cytochrome P450 enzymes. These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of 3-Ethyl-1-isobutylpiperidin-4-ol.

Transport and Distribution

The transport and distribution of 3-Ethyl-1-isobutylpiperidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. Piperidine derivatives can cross cell membranes and accumulate in various tissues, affecting their localization and biological activity. The distribution of 3-Ethyl-1-isobutylpiperidin-4-ol is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 3-Ethyl-1-isobutylpiperidin-4-ol can influence its activity and function. Piperidine derivatives may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of 3-Ethyl-1-isobutylpiperidin-4-ol within cells can determine its interaction with target biomolecules and subsequent biological effects.

生物活性

3-Ethyl-1-isobutylpiperidin-4-ol is a piperidine derivative that has attracted attention for its potential biological activities. This compound is structurally related to other piperidine derivatives that have been studied for their pharmacological properties, including antifungal and antileishmanial activities. This article reviews the available literature on the biological activity of 3-Ethyl-1-isobutylpiperidin-4-ol, focusing on its efficacy in various biological assays and its potential mechanisms of action.

Biological Activity Overview

The biological activity of 3-Ethyl-1-isobutylpiperidin-4-ol has been explored in various studies, particularly focusing on its antifungal and potential neuropharmacological effects.

Antifungal Activity

Research indicates that piperidine derivatives exhibit significant antifungal properties. In a study analyzing various compounds, derivatives similar to 3-Ethyl-1-isobutylpiperidin-4-ol were evaluated for their activity against clinically relevant fungal strains such as Candida spp. and Aspergillus spp. The minimal inhibitory concentration (MIC) values for these compounds ranged from 1 to 8 µg/mL, showing promising antifungal activity compared to standard treatments like amorolfine hydrochloride and voriconazole .

Table 1: Antifungal Activity of Piperidine Derivatives

Neuropharmacological Effects

The neuropharmacological potential of piperidine derivatives, including 3-Ethyl-1-isobutylpiperidin-4-ol, has been investigated with respect to their interaction with neurotransmitter receptors. Some studies suggest that compounds in this class may act as partial agonists at dopamine D2 receptors and serotonin receptors, which could indicate potential applications in treating disorders such as schizophrenia or depression .

Table 2: Neuropharmacological Profile of Piperidine Derivatives

| Compound | Receptor Type | Activity Type | Reference |

|---|---|---|---|

| 3-Ethyl-1-isobutylpiperidin-4-ol | D2 Receptor | Partial Agonist | |

| Clozapine | D2 Receptor | Inverse Agonist | |

| Ziprasidone | D2 Receptor | Partial Agonist |

Case Studies

Several case studies have highlighted the therapeutic potential of piperidine derivatives in clinical settings. For example, the use of piperidine analogs has shown promise in animal models for treating fungal infections, demonstrating not only efficacy but also a favorable safety profile compared to existing antifungals .

The mechanisms through which 3-Ethyl-1-isobutylpiperidin-4-ol exerts its biological effects are still under investigation. However, it is hypothesized that the antifungal activity may involve the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes. Studies have shown that related compounds inhibit key enzymes involved in this pathway, such as sterol C14-reductase and sterol C8-isomerase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。